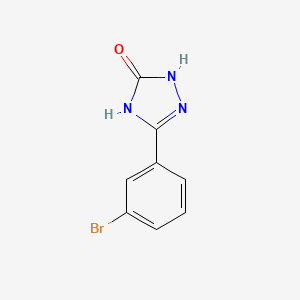

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Historical Development of 1,2,4-Triazole Research

The 1,2,4-triazole scaffold was first synthesized in 1880 through the cyclization of thiosemicarbazides, but its pharmaceutical potential remained unexplored until the mid-20th century. The discovery of antifungal agents like fluconazole in the 1980s marked a turning point, demonstrating how nitrogen-rich heterocycles could achieve selective toxicity against fungal cytochrome P450 enzymes. Early structural studies revealed that the 1,2,4-triazole ring exhibits amphoteric behavior (pK~a~ 2.45 and 10.26), enabling both protonation and coordination with metal ions—a property later exploited in catalyst design.

Key milestones include:

Medicinal Significance of Triazole Scaffolds

Triazoles occupy a privileged position in drug discovery due to their:

| Property | Pharmaceutical Impact | Example Drug |

|---|---|---|

| Metabolic stability | Extended half-life in vivo | Posaconazole |

| Hydrogen bonding | Enhanced target binding | Voriconazole |

| Aromatic π-stacking | Improved CNS penetration | Alprazolam (analog) |

| Metal coordination | Anticancer metallodrug development | Triapine derivatives |

The 1,2,4-triazole ring’s ability to mimic purine bases also facilitates kinase inhibition, as seen in the JAK2 inhibitor ruxolitinib.

Evolution of Bromophenyl-Substituted Triazolones

Introducing bromine at the 3-position of the phenyl ring enhances both steric bulk and electronic effects. Comparative studies show:

$$ \Delta \log P = +0.89 \, \text{(vs. unsubstituted phenyl)} $$

$$ \text{Hammett σ~m~} = +2.85 \, \text{(electron-withdrawing effect)} $$

This substitution pattern improves:

Contemporary Research Landscape and Significance

Recent advances (2022–2024) highlight three key trends:

- Antimicrobial Applications : 3-(3-Bromophenyl) derivatives show MIC values of 2.0–10 mg/mL against Staphylococcus aureus and Escherichia coli

- Enzyme Inhibition : Triazolones inhibit bacterial tyrosinase (IC~50~ 4.52 μM) through chelation of active-site copper

- Materials Science : Bromine’s heavy atom effect improves X-ray diffraction quality for protein-ligand studies

Theoretical Foundations and Research Objectives

Density functional theory (DFT) calculations predict:

$$ E{\text{HOMO}} = -6.34 \, \text{eV}, \, E{\text{LUMO}} = -2.17 \, \text{eV} $$

indicating nucleophilic reactivity at the triazolone carbonyl group. Current research prioritizes:

- Optimizing Suzuki-Miyaura coupling reactions at the bromophenyl site

- Developing water-soluble prodrugs via 5-OH functionalization

- Exploring nonlinear optical properties for photonic materials

Properties

IUPAC Name |

3-(3-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWCNQAKRIHBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole ring.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound belongs to the triazole family, which is known for its presence in various pharmaceuticals. Triazoles have been extensively studied for their potential as antifungal, antibacterial, and anti-inflammatory agents. The structural characteristics of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one enable it to interact with biological targets effectively.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Compounds similar to 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have shown effectiveness against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Research indicates that modifications in the triazole structure can enhance antifungal activity significantly .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds featuring the triazole ring have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) stimulation . This suggests that 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one could be a candidate for developing new anti-inflammatory drugs.

Antibacterial Applications

The antibacterial activity of triazole derivatives has been a focus of research due to rising antibiotic resistance. 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has shown promising results against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the triazole ring or substituents can lead to enhanced biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Can enhance or reduce antibacterial activity depending on position |

| Alkyl Chain Length | Increasing length may improve antibacterial efficacy |

| Heterocyclic Fragments | Electron-donating groups can enhance interaction with biological targets |

Case Studies and Research Findings

Several case studies illustrate the applications of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and similar compounds:

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their anti-inflammatory properties using cellular assays. The results indicated that certain compounds exhibited significant inhibition of TNF-α production in macrophages .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing triazole-based hybrids to assess their antibacterial properties against resistant strains of bacteria. The findings showed that some derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation . The compound can also interact with cellular membranes, leading to disruption of membrane integrity and cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents at the 3- and 4-positions. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Bromophenyl) : The bromine atom in 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one likely increases lipophilicity (logP ~2.5–3.0, estimated) compared to methyl or methoxy-substituted analogs (logP ~1.5–2.0) . This may enhance membrane permeability but reduce aqueous solubility.

- Antioxidant Activity: Compounds with methoxy or phenolic groups (e.g., 3-methoxybenzylideneamino derivatives) exhibit stronger radical scavenging activity due to hydrogen donation capabilities, whereas bromophenyl derivatives may rely on halogen bonding for reactive oxygen species (ROS) inhibition .

- Acidity (pKa): The triazolone ring’s N–H group has weak acidity (pKa ~9–11 in non-aqueous solvents). Substituents like nitro or bromo groups slightly lower pKa (increasing acidity) by stabilizing the deprotonated form .

Spectroscopic and Computational Insights

- IR/NMR Signatures : The C=O stretch in triazolone rings appears at ~1675–1700 cm⁻¹ (IR), while bromophenyl substituents show characteristic C–Br vibrations at ~550–600 cm⁻¹ .

- DFT Studies : Bromophenyl groups increase molecular polarizability (Δα ~50–60 ų) and dipole moments (µ ~5–6 Debye) compared to methoxy or methyl substituents, influencing solubility and intermolecular interactions .

Biological Activity

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₆BrN₃O

- Molecular Weight : 240.06 g/mol

- CAS Number : 1105193-10-9

The presence of the bromophenyl group in its structure is significant for its biological activity. The triazole ring is known for contributing to various pharmacological effects.

Anticancer Activity

Research has demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation in various cancer lines:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | MCF-7 (Breast Cancer) | 27.3 | |

| Other Triazole Derivative | HCT-116 (Colon Cancer) | 6.2 |

The compound exhibited a notable IC₅₀ value against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. The following table summarizes findings related to the antibacterial activity of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:

These results suggest that this compound may serve as a viable antibacterial agent against common pathogens.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The following data illustrate the antifungal activity of related compounds:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Candida albicans | 50 | |

| Other Triazole Derivative | Aspergillus niger | 40 |

These findings indicate that the compound could be effective against fungal infections.

The biological activities of triazoles are often attributed to their ability to interfere with cellular processes. For instance:

- Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.

- Antibacterial Mechanism : They can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study found that modifications to the triazole structure enhanced cytotoxicity against MCF-7 cells significantly compared to standard treatments like doxorubicin .

- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Q. What are the standard synthetic methodologies for 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

The synthesis typically involves two steps:

- Step 1 : Prepare the 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one core via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Condense the amino group with 3-bromobenzaldehyde in refluxing acetic acid, followed by recrystallization from ethanol or DMF/water mixtures. Characterization is performed via IR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm for bromophenyl) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- IR Spectroscopy : Identifies the triazolone C=O stretch and N-H vibrations.

- NMR (¹H/¹³C) : Assigns aromatic protons (3-bromophenyl) and triazolone ring signals. Use the GIAO method with Gaussian 09W for theoretical shift validation .

- X-ray Diffraction : Resolves crystallographic parameters (e.g., dihedral angles between triazolone and bromophenyl groups) .

Q. How is the acidity of the triazolone N-H group experimentally determined?

- Perform potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH). The weak acidity (pKa ~12–14) arises from resonance stabilization of the deprotonated form .

Advanced Research Questions

Q. What computational strategies optimize the electronic and thermodynamic properties of this compound?

- Use DFT/B3LYP with the 6-311G(d,p) basis set to calculate:

- HOMO-LUMO gaps (correlate with reactivity; ~4–5 eV for similar triazolones).

- Dipole moments (polarity analysis for solubility predictions).

Q. How can contradictions between experimental and theoretical spectral data be resolved?

- NMR : Apply solvent correction models (e.g., PCM for ethanol) to DFT/GIAO calculations. Adjust scaling factors for IR frequencies (e.g., 0.9613 for B3LYP/6-311G(d,p)) .

- UV-Vis : Include solvent effects (TD-DFT) and compare with experimental λmax in ethanol .

Q. What structural modifications enhance antioxidant activity in triazolone derivatives?

- Introduce electron-withdrawing groups (e.g., -Br) at the phenyl ring to increase radical scavenging capacity.

- Assess via DPPH assay : Compare IC₅₀ values with standards (BHT, α-tocopherol). Bromophenyl derivatives show improved Fe²⁺ chelation due to enhanced electrophilicity .

Q. How do substituents at the 3-position influence nonlinear optical (NLO) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.